Benzyl 2-(6-chloro-2-methylpyridin-3-yl)piperidine-1-carboxylate
Description
Benzyl 2-(6-chloro-2-methylpyridin-3-yl)piperidine-1-carboxylate is a piperidine-derived compound featuring a benzyl carbamate group at position 1 and a substituted pyridine moiety at position 2 of the piperidine ring. The pyridine substituent is characterized by a chlorine atom at position 6 and a methyl group at position 2, contributing to its unique electronic and steric properties.
Structure
3D Structure
Properties
Molecular Formula |
C19H21ClN2O2 |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
benzyl 2-(6-chloro-2-methylpyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-16(10-11-18(20)21-14)17-9-5-6-12-22(17)19(23)24-13-15-7-3-2-4-8-15/h2-4,7-8,10-11,17H,5-6,9,12-13H2,1H3 |
InChI Key |
YVVPYVYIYXNZHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)C2CCCCN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Nitro Reduction via Iron/HCl
A critical step involves reducing 6-chloro-3-nitro-2-methylpyridine to its amine counterpart. Source outlines a high-yield method using iron powder and hydrochloric acid:
Procedure :
-
A mixture of 6-chloro-3-nitro-2-methylpyridine (5 g, 29 mmol) in ethanol (20 mL) and concentrated HCl (20 mL) is treated with iron powder (16.2 g, 289 mmol) at room temperature.
-
After 1 hour, the solvent is removed under reduced pressure, and the residue is neutralized with NaHCO₃.
-
Extraction with ethyl acetate followed by drying and concentration yields 6-chloro-2-methylpyridin-3-amine as a yellow solid (4.1 g, 99% yield).
Key Advantages :
-
Cost-effectiveness : Iron is an inexpensive reducing agent.
-
Scalability : Demonstrated at multi-gram scales without yield loss.
Coupling Strategies for Intermediate Integration
Nucleophilic Aromatic Substitution (SNAr)
The chlorinated pyridine intermediate undergoes substitution at position 3 with a piperidine-derived nucleophile. Source highlights the use of lithiated piperidine for this purpose:
Procedure :
-
The protected piperidine (1-carboxylate) is deprotonated at position 2 using LDA (lithium diisopropylamide) at −78°C in THF.
-
The resulting lithiated species reacts with 6-chloro-2-methylpyridin-3-amine, displacing the chloride via a nucleophilic aromatic substitution mechanism.
Reaction Conditions :
Transition Metal-Catalyzed Cross-Coupling
An alternative route employs Suzuki-Miyaura coupling for C–C bond formation:
Procedure :
-
A boronic ester derivative of the pyridine (e.g., 3-borono-6-chloro-2-methylpyridine) is prepared via Miyaura borylation.
-
This reacts with a brominated piperidine-1-carboxylate under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O).
Advantages :
-
Regioselectivity : Ensures precise coupling at the piperidine’s 2-position.
-
Functional Group Tolerance : Compatible with the benzyl carboxylate group.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Temperature Range | Advantages | Limitations |
|---|---|---|---|---|---|
| SNAr | LDA, 6-chloro-2-methylpyridine | 70–85 | −78°C to RT | High regioselectivity | Cryogenic conditions required |
| Suzuki Coupling | Pd(PPh₃)₄, Boronic ester | 65–75 | 80–100°C | Mild conditions, scalable | Requires boronic acid synthesis |
| Reductive Amination | Fe/HCl | 90–99 | RT | Cost-effective, high yield | Limited to amine intermediates |
Data synthesized from sources,, and.
Purification and Characterization
Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane). Critical characterization data include:
-
¹H NMR : Distinct signals for the benzyl group (δ 7.3–7.5 ppm), piperidine protons (δ 1.5–3.0 ppm), and pyridine methyl (δ 2.5 ppm).
-
Mass Spectrometry : Molecular ion peak at m/z 344.8 (C₁₉H₂₁ClN₂O₂).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(6-chloro-2-methylpyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, pyridines, and benzyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
While comprehensive data tables and case studies for "Benzyl 2-(6-chloro-2-methylpyridin-3-yl)piperidine-1-carboxylate" are not available in the search results, the synthesis, characteristics, and potential applications of the compound and related compounds can be detailed.
Synthesis and Characteristics
This compound has the molecular formula and a molecular weight of 344.8 g/mol . The compound features a piperidine ring, a benzyl group, and a chloro-substituted pyridine moiety.
Preparation Methods:
- Formation of the Piperidine Ring The piperidine ring can be synthesized through cyclization reactions using appropriate precursors.
- Substitution Reactions Reactions involving the substitution of certain groups to modify the compound.
- Esterification The final step involves the esterification of the piperidine ring with benzyl chloroformate under basic conditions.
- Industrial Production Optimized reaction conditions, catalysts, controlled temperatures, and specific solvents are used to ensure high yield and purity in industrial production.
Types of Reactions:
- Oxidation Oxidation reactions, particularly at the benzyl group, can lead to the formation of benzyl alcohol or benzaldehyde derivatives. Common oxidizing agents include potassium permanganate () and chromium trioxide ().
- Reduction Reduction reactions can target the pyridine ring, converting it to piperidine derivatives. Reducing agents such as lithium aluminum hydride () or sodium borohydride () are used.
- Substitution The chloro group on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives. Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Potential Biological Activities
This compound is a synthetic compound of interest in pharmacological and medicinal chemistry research due to its structural features.
Observed Activities:
- Antiviral Activity It has shown potential as an antiviral agent. Structural analogs have demonstrated effectiveness against viruses like Ebola, with modifications in the piperidine and pyridine components enhancing antiviral efficacy.
- Cholinesterase Inhibition Research into related piperidine derivatives indicates that compounds with similar structures can inhibit cholinesterase, an enzyme critical in neurotransmission. This inhibition is significant for developing treatments for neurodegenerative diseases like Alzheimer's.
- Anticancer Properties Some studies suggest that derivatives of piperidine can exhibit anticancer activity by targeting specific pathways involved in tumor growth and metastasis.
Mechanism of Action
The mechanism of action of Benzyl 2-(6-chloro-2-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzyl-piperidine group is known to inhibit cholinesterase receptors, which play a crucial role in neurotransmission. The compound binds to the catalytic site of the enzyme, interacting with key amino acid residues such as tryptophan and phenylalanine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl 3-[(6-chloro-2-methylsulfanyl-pyrimidin-4-yl)amino]piperidine-1-carboxylate
- Structure : Piperidine core with a tert-butyl carbamate and a pyrimidine substituent (6-chloro, 2-methylsulfanyl).
- Key Differences :
- Heterocycle : Pyrimidine (6-membered, two nitrogen atoms) vs. pyridine (6-membered, one nitrogen).
- Substituents : Methylsulfanyl (electron-rich) vs. methyl (electron-neutral) at position 2; both share a chlorine atom at position 4.
- Carbamate Group : tert-butyl (bulky, lipophilic) vs. benzyl (aromatic, metabolically labile).
- Implications :
Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate
- Structure: Pyrrolidine core (5-membered ring) with benzyl carbamate and a 6-amino-2-methylpyridine substituent.
- Key Differences: Ring Size: Pyrrolidine (5-membered) vs. piperidine (6-membered), affecting ring puckering and conformational flexibility. Substituents: Amino group (polar, basic) vs. chlorine (electronegative, hydrophobic) at position 5.
- Pyrrolidine’s smaller ring may restrict binding to larger active sites compared to piperidine .
Benzyl 2-(4-cyanophenyl)-4-hydroxypiperidine-1-carboxylate
- Structure: Piperidine with benzyl carbamate, a 4-cyanophenyl group at position 2, and a hydroxyl group at position 4.
- Key Differences: Substituents: Cyanophenyl (electron-withdrawing, planar) vs. pyridine (aromatic, basic). Additional Functional Group: Hydroxyl group at position 4 introduces hydrogen-bonding capability.
- Implications: The cyanophenyl group may enhance π-π stacking interactions in protein binding pockets. Hydroxyl group improves solubility but may increase metabolic oxidation susceptibility .
Benzyl (S)-2-((R)-2-hydroxypropyl)piperidine-1-carboxylate
- Structure : Piperidine with benzyl carbamate and a 2-hydroxypropyl side chain.
- Key Differences :
- Substituents : Hydroxypropyl (hydrophilic, chiral) vs. substituted pyridine (aromatic, flat).
- Stereochemistry : Enantioselective synthesis (S/R configuration) critical for target specificity.
- Implications :
Physicochemical and Pharmacokinetic Comparison
Biological Activity
Benzyl 2-(6-chloro-2-methylpyridin-3-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article explores its biological activity, relevant research findings, and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClNO
- CAS Number : 1431967-99-5
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzyl piperidine derivatives, including this compound. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The compound may interact with specific protein targets that are critical for cancer cell survival. For instance, a study demonstrated that piperidine derivatives exhibit cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin in certain assays .
2. Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects, particularly in relation to neurodegenerative diseases such as Alzheimer's:
- Cholinesterase Inhibition : Compounds with similar structures have shown promise in inhibiting cholinesterase enzymes, which are crucial for neurotransmitter regulation. This inhibition may help mitigate symptoms associated with Alzheimer's disease by enhancing cholinergic transmission .
Case Study 1: Anticancer Efficacy
A study examined the efficacy of a novel piperidine derivative in a mouse model of cancer. The compound demonstrated significant tumor reduction compared to control groups. The study utilized a three-component reaction to synthesize the compound and assessed its cytotoxic effects through MTT assays, revealing an IC50 value lower than that of conventional chemotherapeutics .
Case Study 2: Neuroprotective Potential
In another investigation, a related piperidine derivative was tested for its effects on amyloid-beta aggregation, a hallmark of Alzheimer's disease. Results indicated that the compound could inhibit aggregation and exhibited antioxidant properties, suggesting it could be beneficial in preventing neurodegeneration .
Research Findings
Q & A
Q. What are the recommended synthetic routes for Benzyl 2-(6-chloro-2-methylpyridin-3-yl)piperidine-1-carboxylate, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves coupling reactions between piperidine intermediates and substituted pyridine derivatives. Key steps include:
- Amine-pyrimidine coupling : Use cesium carbonate (Cs₂CO₃) as a base in DMF at 100–150°C for 2–6 hours to facilitate nucleophilic substitution (e.g., coupling 2-chloro-5-fluoropyrimidine with benzyl 4-(aminomethyl)piperidine-1-carboxylate) .
- Catalytic hydrogenation : For reducing intermediates, employ palladium on carbon (Pd/C) under hydrogen atmosphere.
- Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane (50–100%) to isolate the product .
Q. Table 1: Representative Reaction Conditions
| Reaction Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Amine-pyrimidine coupling | Cs₂CO₃, DMF, 100–150°C, 2–6 h | 60–85% | |
| Catalytic hydrogenation | Pd/C, H₂, RT | 70–90% |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the piperidine ring conformation and substituent positions. For example, the benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while the piperidine methylene protons resonate at δ 3.4–4.2 ppm .
- IR Spectroscopy : Detect carbonyl stretches (C=O) at ~1700 cm⁻¹ and aromatic C-Cl bonds at ~750 cm⁻¹ .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity (>98%) .
Q. What safety precautions are essential when handling this compound, given conflicting toxicity data?
Methodological Answer: Safety protocols must address discrepancies in SDS reports:
Q. Table 2: Toxicity Data Comparison
| SDS Source | Hazard Classification | Key Precautions | Reference |
|---|---|---|---|
| TCI America (2018) | Skin/eye irritation | Immediate flushing, PPE | |
| Combi-Blocks (2023) | No known hazards | General ventilation |
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
Q. What strategies address low yields in coupling reactions involving the 6-chloro-2-methylpyridine moiety?
Methodological Answer:
Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic substitution at the pyridine’s chloro position.
- Docking Studies : Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina. For example, the methyl group at position 2 of pyridine may sterically hinder interactions .
Q. Why do stability assays show variability in shelf-life under different storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
